5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carboxylic acid
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Overview
Description
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that features an oxadiazole ring substituted with a nitrophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzhydrazide with diethyl oxalate under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed
Reduction: 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl or ethyl esters of this compound.
Scientific Research Applications
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can engage in hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)-1,3,4-thiadiazole-2-carboxylic acid: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
5-(4-Nitrophenyl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but with different positioning of the carboxylic acid group.
Uniqueness
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential for various applications, while the oxadiazole ring contributes to its stability and versatility in chemical synthesis.
Properties
CAS No. |
944898-12-8 |
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Molecular Formula |
C9H5N3O5 |
Molecular Weight |
235.15 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C9H5N3O5/c13-9(14)8-11-10-7(17-8)5-1-3-6(4-2-5)12(15)16/h1-4H,(H,13,14) |
InChI Key |
WCWSGZWYPNKMML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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